(2S,3S,4R,5R)-5-[6-Amino-2-[2-[4-[3-[2-[(4-isothiocyanatophenyl)carbamothioylamino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
(2S,3S,4R,5R)-5-[6-Amino-2-[2-[4-[3-[2-[(4-isothiocyanatophenyl)carbamothioylamino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
129666-43-9
VCID:
VC0162329
InChI:
InChI=1S/C33H39N11O5S2/c1-2-35-30(48)27-25(46)26(47)31(49-27)44-17-39-24-28(34)42-32(43-29(24)44)37-14-13-20-5-3-19(4-6-20)7-12-23(45)36-15-16-38-33(51)41-22-10-8-21(9-11-22)40-18-50/h3-6,8-11,17,25-27,31,46-47H,2,7,12-16H2,1H3,(H,35,48)(H,36,45)(H2,38,41,51)(H3,34,37,42,43)/t25-,26+,27-,31+/m0/s1
SMILES:
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=S)NC5=CC=C(C=C5)N=C=S)N)O)O
Molecular Formula:
C33H39N11O5S2
Molecular Weight:
733.9 g/mol
(2S,3S,4R,5R)-5-[6-Amino-2-[2-[4-[3-[2-[(4-isothiocyanatophenyl)carbamothioylamino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
CAS No.: 129666-43-9
Main Products
VCID: VC0162329
Molecular Formula: C33H39N11O5S2
Molecular Weight: 733.9 g/mol
CAS No. | 129666-43-9 |
---|---|
Product Name | (2S,3S,4R,5R)-5-[6-Amino-2-[2-[4-[3-[2-[(4-isothiocyanatophenyl)carbamothioylamino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
Molecular Formula | C33H39N11O5S2 |
Molecular Weight | 733.9 g/mol |
IUPAC Name | (2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[(4-isothiocyanatophenyl)carbamothioylamino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
Standard InChI | InChI=1S/C33H39N11O5S2/c1-2-35-30(48)27-25(46)26(47)31(49-27)44-17-39-24-28(34)42-32(43-29(24)44)37-14-13-20-5-3-19(4-6-20)7-12-23(45)36-15-16-38-33(51)41-22-10-8-21(9-11-22)40-18-50/h3-6,8-11,17,25-27,31,46-47H,2,7,12-16H2,1H3,(H,35,48)(H,36,45)(H2,38,41,51)(H3,34,37,42,43)/t25-,26+,27-,31+/m0/s1 |
Standard InChIKey | FTAPSPXPTGWVGV-OVDFTCDZSA-N |
Isomeric SMILES | CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=S)NC5=CC=C(C=C5)N=C=S)N)O)O |
SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=S)NC5=CC=C(C=C5)N=C=S)N)O)O |
Canonical SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=S)NC5=CC=C(C=C5)N=C=S)N)O)O |
Synonyms | 4-isothiocyanatophenylaminothiocarbonyl-2-((2-aminoethylaminocarbonylethyl)phenylethylamino)-5'-N-ethylcarboxamidoadenosine DITC-APEC |
PubChem Compound | 3037834 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume